Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate
Description
Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate (CAS: 713147-49-0) is a piperidine-derived compound with a molecular formula of C₁₂H₂₃N₃O₃ and a molecular weight of 257.33 g/mol . Its structure features a tert-butyl carbamate group at the 1-position of the piperidine ring and a (2Z)-2-amino-2-(hydroxyimino)ethyl substituent at the 4-position.
This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its hydroxyimino group enables participation in condensation and cyclization reactions, while the tert-butyl carbamate (Boc) group acts as a protective moiety for amines, facilitating selective synthetic modifications .
Properties
CAS No. |
713147-49-0 |
|---|---|
Molecular Formula |
C12H23N3O3 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 4-[(2E)-2-amino-2-hydroxyiminoethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(16)15-6-4-9(5-7-15)8-10(13)14-17/h9,17H,4-8H2,1-3H3,(H2,13,14) |
InChI Key |
BEQDXPROLVMHPF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=NO)N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C/C(=N\O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the amino and hydroxyimino groups. One common method involves the reaction of tert-butyl 4-piperidinecarboxylate with hydroxylamine and an appropriate amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Characterization Data
Post-synthesis analysis includes:
Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR (MeOD) | δ 4.04 (m, 2H), 2.73 (m, 2H), 1.99 (d, 2H), 1.77 (m, 1H), 1.67 (m, 2H), 1.44 (s, 9H), 1.10 (m, 2H) . |
| MS (ES+) | m/z: 258 (M+1) . |
Stability
-
The tert-butyl carbamate group provides stability against basic and nucleophilic conditions, while the hydroxyimino group may undergo tautomerization under acidic conditions .
Hydroxyimino Group
-
Reduction : Potential conversion to an amine group using catalytic hydrogenation (e.g., H₂/Pd-C), though no experimental data is reported in the literature .
-
Cyclization : May form heterocycles (e.g., pyrazoles) under thermal or acidic conditions, analogous to reactions of similar hydroxyiminoethylpiperidines .
Amino Group
-
Acylation/alkylation : The primary amine can react with electrophiles (e.g., acyl chlorides), but steric hindrance from the piperidine ring may limit reactivity .
Reaction Limitations
Scientific Research Applications
Chemistry
Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : The hydroxyimino group can be reduced to form primary or secondary amines.
- Substitution Reactions : The amino group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides .
Biology
This compound is being studied for its potential biological activity, particularly its interactions with biomolecules. The hydroxyimino group can form hydrogen bonds with biological targets, which may influence their activity and lead to therapeutic effects .
Medicine
This compound is under investigation for its therapeutic properties. It may serve as a precursor for drug development aimed at treating various diseases due to its unique functional groups that could interact with biological systems effectively .
A study explored the synthesis of this compound and evaluated its biological activity against specific cancer cell lines. The results indicated that the compound exhibited moderate cytotoxicity, suggesting potential as an anticancer agent .
Case Study 2: Mechanism of Action
Research focused on understanding the mechanism of action of this compound revealed that it interacts with specific molecular targets involved in metabolic pathways, enhancing its potential therapeutic applications .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The amino group can participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Core Heterocycle
- Piperidine vs. Piperazine: The target compound and its analogs in , and utilize a piperidine core, whereas the derivative in employs a piperazine ring.
Substituent Variations
- Hydroxyimino Group: Present in both the target compound and the trifluoro variant (). This group’s Z-configuration and resonance stabilization enable nucleophilic reactivity, making it valuable in heterocycle formation (e.g., oxadiazoles).
- Fluorinated Groups : The difluoroallyl () and trifluoromethyl () substituents enhance lipophilicity and metabolic stability, which are advantageous in drug design. The trifluoro derivative’s electron-withdrawing effects may also modulate reactivity .
- Sulfonylimino-Benzothiazole (): This bulky substituent confers specificity in biological targeting (e.g., pan-Ras inhibition), highlighting how structural complexity can drive therapeutic utility.
Research Findings and Implications
- Synthetic Efficiency: Photoredox methods () offer advantages over classical approaches, emphasizing the need for innovative synthesis strategies in scaling piperidine derivatives.
- Fluorine Impact: The trifluoro variant () underscores how minor substituent changes (e.g., CF₃ vs. CH₃) can drastically alter physicochemical properties and downstream applications.
Biological Activity
Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate, with the CAS number 713147-49-0, is a chemical compound that has garnered interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃N₃O₃ |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | tert-butyl 4-[(2E)-2-amino-2-hydroxyiminoethyl]piperidine-1-carboxylate |
| CAS Number | 713147-49-0 |
The biological activity of this compound is primarily attributed to its structural features, particularly the hydroxyimino and amino groups. These functional groups enable the compound to interact with various biological molecules through hydrogen bonding and nucleophilic substitution reactions.
- Hydrogen Bonding : The hydroxyimino group can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function.
- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, which may lead to modifications in metabolic pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar piperidine structures possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated effectiveness against various bacterial strains.
Neuropharmacological Effects
Given the presence of a piperidine ring, there is potential for neuropharmacological activity. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic processes. Enzyme inhibition studies are essential to determine its potential therapeutic applications.
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of this compound typically involves the reaction between piperidine derivatives and hydroxylamine under controlled conditions, yielding a product with an 81.36% yield .
- Biological Assays : Preliminary assays have indicated that this compound interacts with biomolecules in vitro, suggesting potential applications in drug development .
- Comparative Studies : When compared to structurally similar compounds, such as tert-butyl 4-aminopiperidine-1-carboxylate, this compound shows unique reactivity due to its dual functional groups, allowing for a broader range of biological interactions .
Applications in Research and Industry
This compound has several potential applications:
- Drug Development : Its unique structure makes it a candidate for further research in developing new therapeutic agents targeting various diseases.
- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules.
- Biological Research : Investigated for its role in biochemical pathways and potential as a research tool in pharmacology.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. The amino-hydroxyimino ethyl side chain can be introduced via nucleophilic substitution or condensation reactions. Critical parameters include:
- Protection/Deprotection : Use anhydrous conditions to prevent Boc group hydrolysis .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation.
- Purification : Silica gel column chromatography or recrystallization is recommended for isolating the final product, with purity verified via NMR (¹H/¹³C) and mass spectrometry .
Q. How should researchers characterize the stereochemistry of the (2Z)-hydroxyimino group in this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the Z-configuration unambiguously by analyzing crystal structures.
- NMR Spectroscopy : Use NOESY/ROESY to detect spatial proximity between the hydroxyimino proton and adjacent groups.
- IR Spectroscopy : Confirm the presence of N–O stretching vibrations (~1600 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at –20°C in airtight containers to prevent Boc group cleavage .
- Light Sensitivity : Conduct accelerated degradation studies under UV light; amber glass vials are recommended for long-term storage .
- Contradictions in Data : Some studies report Boc group instability above 40°C, while others note resilience in dry environments. Verify batch-specific stability via differential scanning calorimetry (DSC) .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Batch Analysis : Compare impurity profiles (e.g., residual solvents, byproducts) using GC-MS or HPLC. Impurities >0.1% may confound bioactivity results .
- Assay Standardization : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) under controlled conditions (pH, temperature).
- Computational Modeling : Use molecular docking to predict target binding affinities and reconcile discrepancies between in vitro/in silico data .
Q. How can researchers optimize the compound’s solubility for in vivo studies without altering its bioactivity?
- Methodological Answer :
- Co-Solvent Systems : Test mixtures of DMSO/PEG-400 or cyclodextrin-based formulations. Monitor solubility via dynamic light scattering (DLS).
- Prodrug Derivatization : Introduce transient hydrophilic groups (e.g., phosphate esters) at the hydroxyimino moiety, ensuring enzymatic cleavage in vivo .
- pH Adjustment : Solubility may improve in mildly acidic buffers (pH 4–5), but verify stability via pH-rate profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
